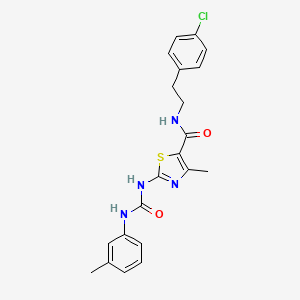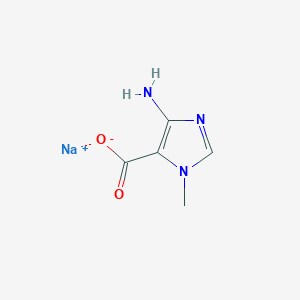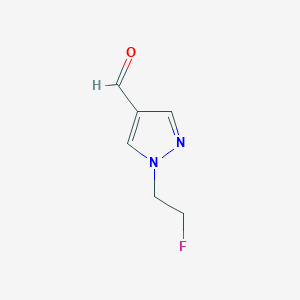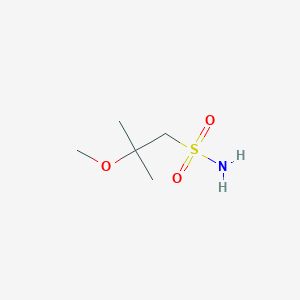![molecular formula C15H14N2O6S B2926787 N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine CAS No. 16470-61-4](/img/structure/B2926787.png)
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine, also known as NMDA receptor glycine site antagonist 1 (NMDAR Gly site antagonist 1), is a chemical compound that has been widely used in scientific research for its ability to selectively block the glycine binding site on N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity, learning, and memory. The selective inhibition of the glycine binding site on NMDA receptors by NMDAR Gly site antagonist 1 has been shown to have various biochemical and physiological effects, making it an important tool for investigating the mechanisms underlying these processes.
Aplicaciones Científicas De Investigación
Drug Design and Development
This compound can be used as a precursor in the synthesis of various pharmaceuticals. Its sulfonamide group is a common moiety in many therapeutic agents due to its ability to interact with biological targets. For instance, sulfonamides are known for their antimicrobial properties, making them valuable in the development of new antibiotics to combat resistant strains of bacteria .
Molecular Modeling Studies
The structural features of N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine make it suitable for computational chemistry studies. Researchers can use it to model interactions with enzymes or receptors, helping to predict the biological activity of new compounds and understand their mechanism of action .
Crystallography
Due to its ability to form crystals, this compound can be used in X-ray crystallography to determine the three-dimensional structures of complex biological molecules. This is crucial for understanding the function and interaction of proteins, DNA, and other biomolecules .
Anti-inflammatory Research
Compounds with a sulfonamide group have been shown to possess anti-inflammatory properties. Therefore, N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could be studied for its potential COX inhibitory and anti-inflammatory activities, which are important in the treatment of conditions like arthritis .
Synthesis of Multi-target Compounds
This compound could serve as a starting point for the synthesis of multi-target compounds that have dual antimicrobial and anti-inflammatory activities. Such compounds are highly sought after in the pharmaceutical industry as they offer a more holistic approach to treating infections accompanied by inflammation .
Nitric Oxide Donor Studies
The nitro group in N-[(4-methylphenyl)sulfonyl]-N-(3-nitrophenyl)glycine could potentially be utilized in the design of nitric oxide (NO) donor drugs. NO has vasodilatory and antiplatelet effects, which are beneficial in cardiovascular diseases. Attaching an NO donor moiety to COX-2 inhibitors may help reduce cardiovascular side effects associated with these drugs .
Propiedades
IUPAC Name |
2-(N-(4-methylphenyl)sulfonyl-3-nitroanilino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-11-5-7-14(8-6-11)24(22,23)16(10-15(18)19)12-3-2-4-13(9-12)17(20)21/h2-9H,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIKCVEHFZIFXGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{1-[(4-Fluorophenyl)sulfonyl]-3-piperidyl}propanoic acid](/img/structure/B2926706.png)


![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2926709.png)
![N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide](/img/structure/B2926710.png)
![N-(3-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2926711.png)


![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2926716.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)furan-2-carboxamide](/img/structure/B2926720.png)

![4-Chloro-2-isopropyl-5-methylphenyl (5-chloro-2-(trifluoromethyl)benzo[d][1,3]dioxol-2-yl)carbamate](/img/structure/B2926723.png)
![N-Ethyl-N-[2-[methyl-(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2926724.png)
